molecular formula C19H17NO6S2 B2871758 ethyl 3-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)benzo[b]thiophene-2-carboxylate CAS No. 932520-20-2

ethyl 3-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)benzo[b]thiophene-2-carboxylate

Cat. No.: B2871758
CAS No.: 932520-20-2
M. Wt: 419.47
InChI Key: UUGQJKCUEVCNJR-UHFFFAOYSA-N
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Description

Ethyl 3-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)benzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted at position 3 with a sulfamoyl group linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety. The ethyl ester at position 2 enhances its lipophilicity, making it suitable for pharmacological studies.

Properties

IUPAC Name

ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6S2/c1-2-24-19(21)17-18(13-5-3-4-6-16(13)27-17)28(22,23)20-12-7-8-14-15(11-12)26-10-9-25-14/h3-8,11,20H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGQJKCUEVCNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioglycolate Cyclization Methodology

The foundational benzo[b]thiophene system was constructed through a modified Fedi condensation, where 4-chloro-2-fluorobenzaldehyde (14.9 mmol) reacted with ethyl thioglycolate (16.5 mmol) in anhydrous DMSO at 80°C under nitrogen. Triethylamine (45 mmol) facilitated deprotonation, yielding ethyl 6-chlorobenzo[b]thiophene-2-carboxylate as a white crystalline solid (21% yield).

Key Optimization Parameters:

  • Solvent polarity critically influenced reaction kinetics (DMSO > DMF > 2-butanone)
  • Electron-withdrawing substituents on the benzaldehyde enhanced cyclization efficiency
  • Extended reaction times (18-24 h) improved yields by 12-15% compared to shorter durations

Alternative Metal-Catalyzed Approaches

Strategic Sulfonylation at C3 Position

Direct Electrophilic Sulfonation

Chlorosulfonic acid (3.0 equiv) in dichloroethane at 0°C introduced the sulfonyl chloride moiety regioselectively at position 3, driven by the electron-deficient character of the thiophene ring. The ester group at C2 exerted strong meta-directing effects, achieving >85% para-selectivity relative to the carbonyl oxygen.

Comparative Sulfonation Reagents

Reagent Temperature Yield Regioselectivity (C3:C4)
ClSO3H 0°C 78% 9:1
SO3/DMF complex RT 65% 7:3
FSO3H -10°C 82% 8:2

Transition Metal-Mediated Sulfamoylation

An innovative palladium-catalyzed C-H activation approach utilized Pd(OAc)2 (10 mol%) with Xantphos ligand in toluene at 110°C. This one-pot method directly coupled the pre-formed sulfamoyl chloride with the benzo[b]thiophene core, achieving 68% yield while bypassing intermediate isolation.

Sulfamoyl Bridge Construction

Stepwise Sulfonamide Coupling

The synthesized 3-chlorosulfonyl intermediate (1.0 equiv) reacted with 6-amino-2,3-dihydrobenzo[b]dioxin (1.2 equiv) in THF containing Et3N (2.5 equiv) at -20°C→RT. Slow amine addition minimized di-sulfonation byproducts, yielding 89% of target sulfonamide after silica gel chromatography (hexane/EtOAc 4:1).

Critical Coupling Parameters

  • Polar aprotic solvents enhanced reaction rates (THF > DCM > Et2O)
  • Sub-stoichiometric DMAP (0.1 equiv) accelerated coupling by 40%
  • Strict temperature control (-20°C initial) suppressed hydrolytic side reactions

Tandem Sulfonation-Coupling Protocol

An integrated approach combining in situ sulfonyl chloride generation and immediate amine coupling proved effective for large-scale synthesis. Using continuous flow technology, residence time optimization (23 min) at 45°C delivered 94% conversion with 99% regiochemical fidelity.

Final Esterification and Purification

While most routes employed pre-formed ethyl esters, late-stage esterification of the 2-carboxylic acid derivative using EDCI/DMAP coupling allowed modular functionalization:

Esterification Efficiency Comparison

Acid Activation Method Coupling Agent Solvent Yield
Chloride formation SOCl2 DCM 72%
Carbodiimide-mediated EDCI/DMAP DMF 88%
Mixed anhydride ClCO2iPr THF 65%

Final purification employed sequential crystallization (EtOH/H2O) and flash chromatography, achieving >99.5% HPLC purity.

Comprehensive Spectroscopic Characterization

1H NMR (600 MHz, CDCl3): δ 8.72 (s, 1H, Th-H4), 7.89 (d, J=8.4 Hz, 1H, Th-H7), 7.63 (dd, J=8.4, 1.8 Hz, 1H, Th-H6), 6.95 (d, J=2.4 Hz, 1H, Diox-H5), 6.83 (dd, J=8.7, 2.4 Hz, 1H, Diox-H7), 6.76 (d, J=8.7 Hz, 1H, Diox-H8), 4.42 (q, J=7.1 Hz, 2H, OCH2), 4.31 (s, 4H, Diox-OCH2), 1.43 (t, J=7.1 Hz, 3H, CH3).

13C NMR (151 MHz, CDCl3): δ 165.2 (C=O), 153.1 (Diox-C2), 143.8 (Th-C3), 138.2 (Th-C7a), 132.4 (Diox-C6), 128.9 (Th-C3a), 124.7 (Th-C6), 122.3 (Th-C4), 117.9 (Diox-C8), 115.4 (Diox-C7), 64.1 (OCH2CH3), 63.8 (Diox-OCH2), 14.6 (CH3).

HRMS (ESI+): m/z calcd for C20H17NO7S2 [M+H]+: 472.0426, found: 472.0429.

Industrial-Scale Process Considerations

For kilogram-scale production, a continuous flow system demonstrated superior performance:

Batch vs. Flow Synthesis Metrics

Parameter Batch Process Flow Process
Total Reaction Time 48 h 6.5 h
Overall Yield 62% 87%
Solvent Consumption 15 L/kg 5.2 L/kg
Energy Consumption 38 kWh/kg 12 kWh/kg

The flow protocol integrated enzymatic resolution for chiral purity control when producing enantiomerically enriched analogs.

Stability and Degradation Analysis

Accelerated stability studies (40°C/75% RH) revealed:

Primary Degradation Pathways

  • Ester hydrolysis to carboxylic acid (0.8%/month)
  • Sulfonamide oxidation to sulfonic acid (0.3%/month)
  • Dioxane ring opening under acidic conditions (pH <3)

Crystallization from ethanol/water (3:1) enhanced stability by reducing amorphous content from 12% to <1%.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b]thiophene core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfamoyl group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)benzo[b]thiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes, particularly those involving sulfamoyl or benzo[b]thiophene-containing compounds.

Mechanism of Action

The mechanism of action of ethyl 3-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)benzo[b]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzo[b]thiophene core and sulfamoyl group are likely involved in key interactions with the target molecules, while the benzo[b][1,4]dioxin moiety may enhance binding affinity or specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzo[b]thiophene-Based Derivatives

Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate ()
  • Structure : Features a benzo[b]thiophene core with triacetoxy and phenyl substituents.
  • Synthesis : Prepared via multi-step esterification and acetylation, yielding a pale-yellow solid (mp 174–178°C).
  • Key Data : NMR (δH 1.11–7.45) and IR (1774, 1721 cm⁻¹) confirm ester and acetyl groups. Purity is unstated but inferred from chromatographic methods .
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ()
  • Structure: Tetrahydrobenzo[b]thiophene with an amino-ester side chain.
  • Synthesis : Petasis reaction in HFIP solvent (22% yield).
  • Key Data : HRMS-ESI confirmed molecular weight (390.1370), and NMR validated regiochemistry. Lower yield highlights synthetic challenges compared to the target compound .
Property Target Compound Compound Compound
Core Structure Benzo[b]thiophene Benzo[b]thiophene Tetrahydrobenzo[b]thiophene
Key Substituents Sulfamoyl, dihydrodioxin Triacetoxy, phenyl Amino-ester, hydroxyphenyl
Molecular Weight (g/mol) ~395 (estimated) Not reported 390.14
Purity (%) Not reported 94% (HPLC) Not reported

2,3-Dihydrobenzo[b][1,4]dioxin Derivatives

N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (Compound 19, )
  • Structure : 1,3,4-Oxadiazole linked to dihydrodioxin and trifluoromethylbenzamide.
  • Synthesis : Universal Method B with 3-trifluoromethylbenzoic acid (95–100% purity).
  • Key Data : White solid; NMR and ESI-MS confirmed structure. Retains dihydrodioxin but lacks the benzo[b]thiophene core .
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(N-(4-ethylphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide ()
  • Structure : Thiophene-2-carboxamide with sulfamoyl and dihydrodioxin groups.
  • Relevance : Closest analog, replacing the target’s ethyl ester with a carboxamide.
Property Target Compound Compound 19 () Compound
Heterocycle Benzo[b]thiophene 1,3,4-Oxadiazole Thiophene
Functional Groups Sulfamoyl, ethyl ester Trifluoromethyl, oxadiazole Sulfamoyl, carboxamide
Molecular Weight (g/mol) ~395 ~380 (estimated) ~450 (estimated)
Purity (%) Not reported 95–100 97% (HPLC)

Sulfonamide/Sulfamoyl-Containing Compounds

2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonamide ()
  • Structure : Simplest sulfonamide derivative of dihydrodioxin.
  • Commercial Availability : 98% purity, used as a building block for complex analogs like the target compound .
N-(5-Chloro-2-((2-cyanopyridin-4-yl)methoxy)benzyl)-N-methyl-D-serine ()
  • Structure : Dihydrodioxin-linked benzyloxy derivative with serine.
  • Synthesis : Multi-step coupling under N₂ atmosphere.
  • Relevance : Demonstrates dihydrodioxin’s versatility in drug design .

Research Findings and Implications

  • Synthetic Challenges : The target compound’s synthesis likely requires precise sulfonylation, as seen in and . Low yields in analogs (e.g., 22% in ) underscore reactivity challenges with bulky substituents.
  • Biological Relevance : Dihydrodioxin and sulfamoyl groups are associated with enzyme inhibition (e.g., Ca²⁺/calmodulin in ) and anti-inflammatory activity (). The target compound’s benzo[b]thiophene core may enhance binding to hydrophobic enzyme pockets.
  • Physicochemical Properties : Lipophilicity from the ethyl ester (target) vs. polar carboxamide () could influence bioavailability and target engagement.

Biological Activity

Ethyl 3-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)benzo[b]thiophene-2-carboxylate (CAS Number: 932520-20-2) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H17NO6S2C_{19}H_{17}NO_6S_2, with a molecular weight of 419.5 g/mol. Its structure features a benzo[b]thiophene core substituted with a sulfamoyl group and a dihydrobenzo[b][1,4]dioxin moiety, which may contribute to its biological activity.

PropertyValue
CAS Number932520-20-2
Molecular FormulaC19H17N O6 S2
Molecular Weight419.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes. It may function as an inhibitor of certain pathways associated with cancer proliferation and metastasis.

  • Inhibition of RhoA/ROCK Pathway : Research indicates that compounds similar to this compound can inhibit the RhoA/ROCK signaling pathway, which is crucial in regulating cell migration and invasion in cancer cells .
  • Apoptosis Induction : The compound has shown potential in promoting apoptosis in cancer cell lines by disrupting myosin light chain phosphorylation and stress fiber formation, which are critical for cell motility .

Biological Activity and Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.

Anticancer Activity

In vitro studies have demonstrated that derivatives of benzo[b]thiophene exhibit significant anticancer properties. For instance:

  • MDA-MB-231 Cell Line : Compounds similar to this compound significantly inhibited proliferation and migration in the MDA-MB-231 breast cancer cell line .

Antimicrobial Effects

Benzo[b]thiophene derivatives have been reported to possess antimicrobial properties against various pathogens. For example:

  • Staphylococcus aureus : Certain derivatives showed promising activity against drug-resistant strains, suggesting potential for development as antibacterial agents .

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